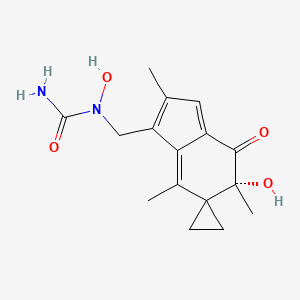

LP-184

Description

Structure

3D Structure

Properties

CAS No. |

924835-67-6 |

|---|---|

Molecular Formula |

C16H20N2O4 |

Molecular Weight |

304.34 g/mol |

IUPAC Name |

1-hydroxy-1-[[(5'R)-5'-hydroxy-2',5',7'-trimethyl-4'-oxospiro[cyclopropane-1,6'-indene]-1'-yl]methyl]urea |

InChI |

InChI=1S/C16H20N2O4/c1-8-6-10-12(11(8)7-18(22)14(17)20)9(2)16(4-5-16)15(3,21)13(10)19/h6,21-22H,4-5,7H2,1-3H3,(H2,17,20)/t15-/m0/s1 |

InChI Key |

VWMPVAZEBAKLFR-HNNXBMFYSA-N |

Isomeric SMILES |

CC1=C(C2=C(C3(CC3)[C@@](C(=O)C2=C1)(C)O)C)CN(C(=O)N)O |

Canonical SMILES |

CC1=C(C2=C(C3(CC3)C(C(=O)C2=C1)(C)O)C)CN(C(=O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

LP-184: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

LP-184 (hydroxyureamethylacylfulvene) is a novel, synthetically derived acylfulvene analog with potent anticancer activity against a broad spectrum of solid tumors.[1][2] As a prodrug, this compound is selectively activated within the tumor microenvironment, leading to targeted DNA damage and apoptosis in cancer cells, particularly those with deficiencies in DNA damage repair (DDR) pathways.[3][4][5] This technical guide provides an in-depth overview of the chemical structure, synthesis, and mechanism of action of this compound, presenting key data and experimental protocols for the scientific community.

Chemical Structure

This compound is a small molecule with a complex and distinct chemical architecture. Its foundational structure is based on the acylfulvene core, a class of compounds derived from the natural product illudin S.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| Chemical Name | N-(((6'R)-6',7'-dihydro-6'-hydroxy-2',4',6'-trimethyl-7'-oxospiro[cyclopropane-1,5'-(5H)inden]-3'-yl)methyl)-N-hydroxyurea |

| IUPAC Name | (6'R)-3'-[(hydroxycarbamoylamino)methyl]-6'-hydroxy-2',4',6'-trimethyl-1'H-spiro[cyclopropane-1,5'-inden]-7'(6'H)-one |

| CAS Number | 924835-67-6 |

| Molecular Formula | C₁₆H₂₀N₂O₄ |

| Molecular Weight | 304.34 g/mol |

| SMILES Notation | CC1=CC(CN(C(=O)N)O)=C2C(=C1C)--INVALID-LINK--(O)C2=O |

Synthesis of this compound

The synthesis of this compound is a fully synthetic process, with detailed methodologies outlined in U.S. Patent US 2021/0198191 A1. While the complete step-by-step protocol from the patent is not publicly available, the general approach involves the construction of the acylfulvene core followed by functionalization to introduce the hydroxyurea moiety.

The synthesis of acylfulvene analogs can be broadly approached in two ways:

-

Semi-synthesis from Illudin S: Illudin S, a natural product, can be chemically modified to yield the acylfulvene scaffold.

-

Total Synthesis: This approach builds the molecule from simpler, commercially available starting materials. A common strategy involves the Aldol condensation of 1,1-diacetylcyclopropane with a substituted cyclopentadiene derivative to form a key intermediate that is then converted to the acylfulvene core.

This compound is the levorotatory (-) enantiomer of hydroxyureamethylacylfulvene. The manufacturing process involves a chiral separation step, typically via chiral chromatography, to isolate the desired this compound from its dextrorotatory (+) enantiomer, LP-284.

Mechanism of Action

This compound's anticancer activity is contingent on its bioactivation and subsequent induction of DNA damage.

Signaling Pathway

Caption: this compound mechanism of action.

This compound functions as a prodrug that is activated by the enzyme Prostaglandin Reductase 1 (PTGR1), which is often overexpressed in various solid tumors. This enzymatic conversion generates a highly reactive intermediate that alkylates DNA, primarily at the N3 position of adenine, leading to the formation of DNA adducts. The accumulation of these adducts results in double-strand breaks.

In cancer cells with proficient DNA Damage Repair (DDR) pathways, such as Homologous Recombination (HR) and Nucleotide Excision Repair (NER), this damage can potentially be repaired. However, this compound exhibits synthetic lethality in tumors with deficiencies in these DDR pathways. The inability to repair the this compound-induced DNA damage leads to cell cycle arrest and ultimately apoptosis.

Quantitative Data

The potency of this compound has been evaluated across a wide range of cancer cell lines and patient-derived xenograft (PDX) models.

Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

| Cell Line / Model | Cancer Type | This compound IC₅₀ (nM) | Reference |

| Glioblastoma (GBM) cell isolates | Glioblastoma | ~22 - 310 | |

| HT29 | Colon Cancer | 680 | |

| OVCAR-3 | Ovarian Cancer | 600 | |

| AsPC-1 | Pancreatic Cancer | 16,000 | |

| PC-3 | Prostate Cancer | 140 | |

| Non-Small Cell Lung Cancer (NSCLC) panel (19 lines) | NSCLC | 45 - 1805 (Median: 371) | |

| LuCaP 96 (Organoid) | Prostate Cancer | 77 | |

| LuCaP 86.2 (Organoid) | Prostate Cancer | 645 | |

| HRD+ PDX Models (15 models) | Pancreatic, Lung, Prostate | 31 - 2900 (Mean: 288) |

Table 3: Pharmacokinetic Properties of this compound in Mice with GBM Xenografts

| Parameter | Value | Reference |

| Brain Cmax | 839 nmol/L | |

| Tumor Cmax | 2,530 nmol/L | |

| AUCbrain/AUCplasma Ratio | 0.11 | |

| AUCtumor/AUCplasma Ratio | 0.2 |

Experimental Protocols

The following are summaries of key experimental methodologies used in the preclinical evaluation of this compound.

Cell Viability Assay

The cytotoxic effects of this compound are commonly determined using a Cell Titer-Glo® Luminescent Cell Viability Assay.

Workflow:

Caption: Cell viability assay workflow.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (e.g., 0.1% DMSO).

-

Incubation: The plates are incubated for a specified period, typically 72 hours.

-

Lysis and Luminescence Measurement: Cell Titer-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of viable cells.

-

Data Analysis: Luminescence is measured using a plate reader, and the data is used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀) values.

DNA Damage Analysis

The induction of DNA double-strand breaks by this compound can be quantified by measuring the phosphorylation of histone H2AX (γH2AX).

Workflow:

Caption: DNA damage analysis workflow.

-

Cell Treatment: Cancer cells are treated with this compound or a vehicle control for a defined period (e.g., 24 hours).

-

Immunofluorescence Staining: Cells are fixed, permeabilized, and incubated with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

-

Imaging: Cells are visualized using fluorescence microscopy.

-

Quantification: The number of distinct γH2AX foci within the nucleus of each cell is counted. An increase in the number of foci indicates a higher level of DNA double-strand breaks.

Ex Vivo Patient-Derived Xenograft (PDX) Testing

The efficacy of this compound in a more clinically relevant setting can be assessed using freshly excised patient-derived tumor grafts.

-

Tumor Preparation: Freshly excised PDX tumors are fragmented.

-

Treatment: The tumor fragments are placed in a 96-well format and treated with a range of this compound concentrations for several days (e.g., 5 days).

-

Viability Assessment: Cell viability within the tumor fragments is measured using an assay such as Cell Titer-Glo®.

-

Data Analysis: Dose-response curves are generated to determine the IC₅₀ of this compound in the PDX model.

Clinical Development

This compound is currently being evaluated in a Phase 1a clinical trial (NCT05933265) in patients with advanced solid tumors. The primary objectives of this study are to assess the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D) of this compound. The trial employs a Bayesian Optimal Interval (BOIN) design to guide dose escalation. Patients receive this compound as an intravenous infusion on days 1 and 8 of a 21-day cycle.

Conclusion

This compound is a promising novel anticancer agent with a well-defined chemical structure and a unique mechanism of action that exploits the vulnerabilities of cancer cells with deficient DNA damage repair pathways. Its potent in vitro and in vivo activity, coupled with a favorable pharmacokinetic profile, supports its continued clinical development for the treatment of a variety of solid tumors. The ongoing Phase 1a clinical trial will provide crucial data on its safety and efficacy in human patients, paving the way for future studies in targeted patient populations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Conditional Dependency of this compound on Prostaglandin Reductase 1 is Synthetic Lethal in Pancreatic Cancers with DNA Damage Repair Deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Facebook [cancer.gov]

An In-depth Technical Guide to the Molecular Targets of LP-184

Audience: Researchers, scientists, and drug development professionals.

Core Subject: LP-184, a novel acylfulvene analog, represents a promising next-generation therapeutic agent in oncology. This document provides a comprehensive overview of its molecular targets, mechanism of action, and the preclinical and clinical data supporting its development. It is intended to serve as a technical resource for professionals in the field of cancer research and drug development.

Introduction: The Acylfulvene Class and this compound

This compound is a fully synthetic small molecule belonging to the acylfulvene class of cytotoxic agents.[1][2] Acylfulvenes are functionalized analogs derived from illudins, a class of naturally occurring sesquiterpenoids.[3] These compounds are known for their potent antitumor activity, which stems from their ability to alkylate DNA, forming adducts that obstruct DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis.[3] this compound has been engineered to optimize its therapeutic profile, enhancing its tumor selectivity and efficacy, particularly in cancers with specific genetic vulnerabilities.[4] It is currently advancing through clinical trials for various solid tumors.

Core Mechanism of Action

This compound is a prodrug, meaning it is administered in an inactive form and requires enzymatic activation within the body to exert its therapeutic effect. This bioactivation is a key element of its tumor-selective targeting strategy.

Enzymatic Activation by Prostaglandin Reductase 1 (PTGR1)

The primary enzyme responsible for the activation of this compound is Prostaglandin Reductase 1 (PTGR1), an oxidoreductase. PTGR1 is frequently overexpressed in a multitude of solid tumor types compared to normal tissues, providing a therapeutic window. The expression of PTGR1 has been shown to be a critical determinant of this compound's efficacy; genetic knockout of PTGR1 in cancer cell lines renders the drug ineffective. This dependency establishes PTGR1 as the primary molecular determinant for this compound's initial activity.

DNA Alkylation and Induction of Double-Strand Breaks

Upon activation by PTGR1, this compound is converted into a highly reactive alkylating metabolite. This active form covalently binds to DNA, specifically alkylating the N3 position of adenine. This interaction creates DNA adducts that lead to the formation of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. The induction of DSBs by this compound has been experimentally verified through assays measuring increased levels of gamma-H2AX (γH2AX), a biomarker for DNA double-strand breaks.

The Principle of Synthetic Lethality

A cornerstone of this compound's therapeutic strategy is the concept of synthetic lethality. This occurs when a combination of two genetic alterations—in this case, a gene deficiency in the tumor and the action of a drug—leads to cell death, whereas either event alone is non-lethal. This compound is synthetically lethal in cancer cells that have deficiencies in their DNA Damage Repair (DDR) pathways.

Targeting Homologous Recombination Deficiency (HRD)

Healthy cells can efficiently repair the DSBs induced by agents like this compound using the Homologous Recombination (HR) pathway. However, a significant subset of cancers, including many prostate, breast, ovarian, and pancreatic cancers, harbor mutations in key HR pathway genes such as BRCA1, BRCA2, and ATM. These tumors are classified as Homologous Recombination Deficient (HRD).

In HRD cancer cells, the DSBs created by this compound cannot be properly repaired, leading to genomic instability and subsequent apoptosis. This creates a powerful and selective anticancer effect. Depletion of HR components like BRCA2 or ATM has been shown to increase sensitivity to this compound by up to 12-fold.

Other DDR Pathway Targets

Beyond the HR pathway, this compound's efficacy is linked to other DDR mechanisms. Notably, ERCC3-dependent Transcription-Coupled Nucleotide Excision Repair (TC-NER) activity has been identified as another determinant of this compound's synthetic lethality. This suggests that tumors with deficiencies in TC-NER may also be highly susceptible to the drug. Clinical benefit has been observed in patients with tumors harboring mutations in CHK2 and STK11/KEAP1, further broadening the scope of DDR-related molecular targets.

Quantitative Preclinical and Clinical Data

The efficacy of this compound has been quantified across numerous preclinical models and an initial Phase 1a clinical trial.

Table 1: In Vitro and Ex Vivo Potency of this compound

| Model Type | Cancer Type(s) | Key Biomarker | Potency Metric | Result | Citation(s) |

| Cancer Cell Lines | Colon (HT29), Ovarian (OVCAR-3), Prostate (PC-3) | Not Specified | GI₅₀ | 0.68 µM, 0.6 µM, 0.14 µM | |

| Patient-Derived Xenografts (PDX) | Lung, Pancreatic, Prostate | HRD+ | Mean IC₅₀ | 288 nM (Range: 31 - 2900 nM) | |

| HRD+ PDX Models | Various Solid Tumors | HRD+ | Comparative Potency | 6 to 340-fold more potent than Olaparib (PARPi) |

Table 2: In Vivo Antitumor Activity of this compound

| Model Type | Cancer Type | Key Biomarker | Result | Citation(s) |

| PDX Models | Triple-Negative Breast Cancer | HRD+ | Complete, durable tumor regression in 10 models | |

| Mouse Xenograft | Pancreatic Cancer | ATR mutation | 140% tumor growth inhibition after two cycles | |

| Mouse Xenograft | Pancreatic Cancer | BRCA1 mutation | 112% tumor growth inhibition after two cycles |

Table 3: Phase 1a Clinical Trial (NCT05933265) Key Outcomes

| Parameter | Description | Value | Citation(s) |

| Patient Population | 63 patients with advanced relapsed/refractory solid tumors | N/A | |

| Dosing Regimen | IV infusion on Days 1 and 8 of a 21-day cycle | N/A | |

| Therapeutic Dose Threshold | Dose at which therapeutic concentrations were achieved | ≥ 0.25 mg/kg | |

| Recommended Phase 2 Dose (RP2D) | Established dose for subsequent trials | 0.39 mg/kg | |

| Clinical Benefit Rate | Percentage of evaluable patients with disease control | 48% (at or above therapeutic dose) | |

| Brain Penetrance | Brain tumor to plasma concentration ratio | 0.2 (vs. 0.1 for temozolomide) |

Experimental Protocols and Methodologies

The following sections detail the methodologies used in key experiments to characterize the activity of this compound.

Cell Viability and IC₅₀ Determination

-

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀/GI₅₀).

-

Cell Lines: A diverse panel of cancer cell lines, including isogenic pairs with and without specific DDR gene knockouts (e.g., DLD1-WT and DLD1-BRCA2 KO).

-

Protocol:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

A serial dilution of this compound is prepared, with concentrations typically ranging from nanomolar to micromolar.

-

Cells are treated with the various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO).

-

The plates are incubated for a specified period, typically 72 hours.

-

Cell viability is assessed using a metabolic assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Luminescence is read on a plate reader, and the data is normalized to the vehicle control. IC₅₀ values are calculated using non-linear regression analysis.

-

DNA Double-Strand Break (DSB) Induction Assay

-

Objective: To visually and quantitatively confirm that this compound induces DSBs in cancer cells.

-

Protocol (Immunofluorescence for γH2AX):

-

Cancer cells (e.g., DLD1 and DLD1-BRCA2 KO) are cultured on coverslips.

-

Cells are treated with a fixed concentration of this compound (e.g., 400 nmol/L), a positive control (e.g., etoposide), or a vehicle control for 24 hours.

-

After treatment, cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

-

Cells are incubated with a primary antibody specific for phosphorylated H2AX (γH2AX).

-

A fluorescently labeled secondary antibody is then applied.

-

Nuclei are counterstained with DAPI.

-

Coverslips are mounted on slides and imaged using a fluorescence microscope.

-

The number and intensity of γH2AX foci per nucleus are quantified using image analysis software to measure the extent of DSB formation.

-

Phase 1a Clinical Trial Design (NCT05933265)

-

Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D) of this compound in patients with advanced solid tumors.

-

Study Design: An open-label, multicenter, non-randomized, dose-escalation study.

-

Methodology:

-

Patient Enrollment: Patients with advanced or metastatic solid tumors who have relapsed or are refractory to standard therapy are enrolled.

-

Dose Escalation: A Bayesian Optimal Interval (BOIN) design is used to guide dose escalation. This is an adaptive design that allows for more accurate and efficient determination of the MTD. Patients are enrolled in cohorts and receive escalating doses of this compound.

-

Treatment Cycle: this compound is administered as an intravenous infusion on Day 1 and Day 8 of a 21-day cycle.

-

Assessments: Patients are continuously monitored for safety (adverse events), tolerability, and signs of clinical activity. Pharmacokinetic profiles of this compound and its metabolites are characterized from plasma samples.

-

Endpoint Determination: The Safety Review Committee evaluates data from all cohorts to determine the MTD and establish the RP2D for future Phase 2 studies.

-

Conclusion and Future Directions

This compound is a precision oncology agent with a distinct dual-targeting mechanism. Its efficacy is initiated by the tumor-specific overexpression of the enzyme PTGR1 and powerfully actualized through synthetic lethality in cancer cells with deficiencies in DNA Damage Repair pathways, most notably Homologous Recombination. Preclinical data demonstrate nanomolar potency and significant in vivo tumor regression. Early clinical data from the Phase 1a trial have established a favorable safety profile and confirmed signs of antitumor activity, supporting a recommended Phase 2 dose of 0.39 mg/kg.

Future research and clinical development will focus on:

-

Biomarker-Driven Trials: Advancing this compound into Phase 1b/2 studies in biomarker-selected patient populations, such as TNBC and NSCLC with known DDR mutations.

-

Combination Therapies: Exploring synergistic combinations, particularly with PARP inhibitors, to overcome resistance and enhance efficacy in HRD tumors.

-

CNS Cancers: Leveraging its favorable brain penetrance to develop this compound (as STAR-001) for primary and metastatic brain cancers like glioblastoma.

The continued investigation of this compound holds significant promise for addressing critical unmet needs in the treatment of a wide range of difficult-to-treat solid tumors.

References

- 1. The acylfulvene alkylating agent, this compound, retains nanomolar potency in non-small cell lung cancer carrying otherwise therapy-refractory mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lantern Pharma & Starlight Therapeutics Present this compound (STAR-001) Phase 1b Trial Design and Preclinical Data in Glioblastoma at Society for Neuro-Oncology (SNO) 2024 Highlighting Novel Synthetic Lethality - BioSpace [biospace.com]

- 3. This compound, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

The Core Mechanism of LP-184 Activation by Prostaglandin Reductase 1 (PTGR1): A Technical Guide for Researchers

An In-depth Analysis of a Novel Anti-Cancer Prodrug

For Immediate Release

This technical guide provides a comprehensive overview of LP-184, a novel acylfulvene-derived prodrug with potent anti-cancer activity. Targeted at researchers, scientists, and drug development professionals, this document details the core mechanism of this compound's activation by prostaglandin reductase 1 (PTGR1), its therapeutic potential in solid tumors, and the experimental framework for its evaluation.

Introduction to this compound and its Mechanism of Action

This compound is a next-generation, tumor-site activated acylfulvene-derived prodrug and alkylating agent.[1] Its anti-cancer activity is contingent on its bioactivation by the enzyme prostaglandin reductase 1 (PTGR1), an oxidoreductase often overexpressed in various solid tumors compared to normal tissues.[1][2][3] This selective activation provides a therapeutic window, enhancing tumor-specific cytotoxicity while minimizing effects on healthy cells.[3]

Upon administration, PTGR1 metabolizes the prodrug this compound into a highly reactive electrophilic intermediate. This active form of this compound then covalently binds to and alkylates DNA, primarily at the N3-adenine position, leading to the formation of DNA adducts and subsequent double-strand breaks. In cancer cells with deficiencies in DNA damage repair (DDR) pathways, such as those with mutations in homologous recombination (HR) genes like BRCA1/2 and ATM, this DNA damage is irreparable, triggering apoptosis and inhibiting tumor cell proliferation. This conditional dependency on both PTGR1 expression and a deficient DDR pathway forms the basis of this compound's synthetic lethality in targeted cancer cells.

The Role of Prostaglandin Reductase 1 (PTGR1)

PTGR1 is a NAD(P)H-dependent oxidoreductase involved in the metabolic inactivation of eicosanoids like prostaglandins and leukotrienes. It belongs to the medium-chain dehydrogenase/reductase superfamily and catalyzes the reduction of the double bond of α/β-unsaturated ketones and alkenals. While its physiological role involves regulating inflammatory pathways, its overexpression in numerous cancer types, including prostate, breast, ovarian, pancreatic, lung, and colon cancers, makes it a compelling target for cancer therapy. The cytotoxicity of this compound is solely dependent on PTGR1, with a robust correlation observed between PTGR1 expression levels and the sensitivity of cancer cell lines to the drug.

Quantitative Data Summary

The following tables summarize the quantitative data on this compound's efficacy from various preclinical and clinical studies.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| H460 | Non-Small Cell Lung Cancer | < 500 | |

| Multiple NSCLC Lines (11 of 19) | Non-Small Cell Lung Cancer | < 500 | |

| NSCLC Panel (19 lines) | Non-Small Cell Lung Cancer | 45 - 1805 (Median: 371) | |

| GBM Cell Isolates | Glioblastoma | ~22 - 310 | |

| HT29 | Colon Cancer | 680 | |

| OVCAR-3 | Ovarian Cancer | 600 | |

| AsPC-1 | Pancreatic Cancer | 16000 | |

| PC-3 | Prostate Cancer | 140 |

Table 2: Ex Vivo Efficacy of this compound in Patient-Derived Xenograft (PDX) Models

| Cancer Type | Genetic Profile | Mean IC50 (nM) | Reference |

| Lung, Pancreatic, Prostate | HRD+ | 288 (Range: 31 - 2900) | |

| Lung, Pancreatic, Prostate | ATM, ATR, BRCA1 mutations | ~60 |

Table 3: Phase 1a Clinical Trial (NCT05933265) Key Findings

| Parameter | Finding | Reference |

| Primary Endpoints | Met all primary endpoints for safety, tolerability, and pharmacokinetics. | |

| Patient Population | 63 patients with advanced relapsed or refractory solid tumors. | |

| Dosing Schedule | Administered on Days 1 and 8 of a 21-day cycle. | |

| Safety Profile | Favorable, with predominantly Grade 1 or 2 adverse events (nausea, vomiting). No dose-limiting toxicities in most cohorts. | |

| Therapeutic Concentration | Achieved at dose levels of 0.25 mg/kg and above. | |

| Recommended Phase 2 Dose (RP2D) | 0.39 mg/kg. | |

| Clinical Benefit | Observed in 48% of evaluable patients at or above the therapeutic dose threshold. | |

| Disease Control Rate | 48% (10/21) of evaluable patients after two cycles. |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature.

Cell Viability and IC50 Determination

-

Cell Lines and Culture: Human cancer cell lines (e.g., NSCLC, GBM) are cultured in appropriate media and conditions.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with this compound across a range of concentrations (e.g., 14 nM to 10 μM) in triplicate for 72 hours. A vehicle control (e.g., 0.1% DMSO) is also included.

-

Viability Assay: Cell viability is measured using a fluorescent or luminescent assay, such as Promega's CellTiter-Fluor™ or CellTiter-Glo®.

-

Data Analysis: Dose-response curves are generated, and IC50 values (the concentration of the drug that inhibits cell growth by 50%) are calculated using software like GraphPad Prism.

Patient-Derived Xenograft (PDX) Ex Vivo Viability Assay

-

Tumor Processing: Freshly excised patient-derived tumor grafts are fragmented.

-

Treatment: Tumor fragments are placed in a 96-well format and treated with this compound across a wide concentration range (e.g., 5.5 nM to 36.45 µM) in triplicate for 5 days.

-

Proliferation Measurement: Cell proliferation is quantified using the CellTiter-Glo® assay.

-

IC50 Calculation: Drug sensitivity is determined by generating dose-response curves and calculating IC50 values.

In Vivo Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., nude mice) are used.

-

Tumor Implantation: Human cancer cells (e.g., H460 NSCLC cells) are subcutaneously injected to establish tumors.

-

Treatment Administration: Once tumors reach a specified size, mice are randomized into treatment and vehicle control groups. This compound or vehicle is administered, typically via intraperitoneal injection, on a defined schedule.

-

Efficacy Evaluation: Tumor volume is measured regularly to assess tumor growth inhibition. Animal survival is also monitored.

DNA Double-Strand Break (DSB) Analysis

-

Cell Treatment: Cancer cell lines (e.g., DLD1 and its isogenic BRCA2 KO) are treated with this compound (e.g., 400 nM) or a vehicle control for a specified time (e.g., 24 hours).

-

Immunofluorescence: Cells are fixed, permeabilized, and stained with antibodies against DSB markers, such as γH2AX.

-

Imaging and Quantification: The number of DSB foci per nucleus is quantified using high-content imaging and analysis systems.

Visualizing the Core Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows related to this compound.

This compound Activation and DNA Damage Pathway```dot

Caption: The dual requirement of high PTGR1 and DDR deficiency for this compound-induced synthetic lethality.

Conclusion and Future Directions

This compound represents a promising therapeutic agent with a clear, biomarker-driven mechanism of action. The selective activation by PTGR1 in tumors, coupled with its synthetic lethality in DDR-deficient cancers, provides a strong rationale for its continued clinical development. The favorable safety profile and signs of anti-tumor activity in the Phase 1a trial are encouraging.

Future research will likely focus on:

-

Biomarker Refinement: Further validating PTGR1 expression and specific DDR mutations as predictive biomarkers for patient stratification.

-

Combination Therapies: Exploring synergistic combinations, such as with PARP inhibitors, to enhance efficacy and overcome potential resistance mechanisms. Planned Phase 1b/2 trials will investigate this compound in combination with olaparib in triple-negative breast cancer and with or without immunotherapy in non-small cell lung cancer.

-

Expansion to Other Tumor Types: Investigating the efficacy of this compound in other solid tumors characterized by high PTGR1 expression and DDR deficiencies.

This technical guide provides a foundational understanding of this compound's core mechanisms. As research progresses, a deeper insight into its clinical applications and potential to address unmet needs in oncology is anticipated.

References

LP-184: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of LP-184, a novel small molecule acylfulvene prodrug under investigation for the treatment of various solid tumors. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this compound's mechanism of action, its disposition in the body, and the preclinical and clinical evidence supporting its therapeutic potential.

Introduction

This compound is a next-generation alkylating agent that demonstrates synthetic lethality in cancer cells with specific DNA damage repair (DDR) deficiencies.[1][2][3] Its innovative mechanism of action, which involves tumor-specific activation, offers the potential for a wider therapeutic window compared to traditional chemotherapeutics. This guide will detail the core pharmacologic characteristics of this compound, summarizing key data from preclinical and clinical studies.

Pharmacodynamics: The Engine of this compound's Anti-Cancer Activity

The anti-tumor effect of this compound is driven by a targeted mechanism that exploits the unique biology of cancer cells.

Mechanism of Action: A Two-Step Activation Leading to DNA Damage

This compound is a prodrug that requires bioactivation by the enzyme Prostaglandin Reductase 1 (PTGR1).[1][4] Many cancer types exhibit elevated levels of PTGR1, leading to the selective conversion of this compound into its active, highly cytotoxic metabolite within the tumor microenvironment. This active metabolite then forms covalent adducts with DNA, primarily at the N3-adenine position, leading to irreparable DNA damage and subsequent cancer cell death.

Synthetic Lethality in DDR-Deficient Tumors

A key aspect of this compound's pharmacodynamics is its synthetic lethal interaction with deficiencies in the DNA damage repair pathways, particularly the Homologous Recombination (HR) and Nucleotide Excision Repair (NER) pathways. Cancer cells with mutations in genes such as BRCA1/2, ATM, and ERCC3 are highly dependent on remaining DDR pathways for survival. By inducing a specific type of DNA damage that these compromised cells cannot efficiently repair, this compound selectively eliminates tumor cells while sparing healthy cells with intact DDR machinery. Preclinical studies have demonstrated that depletion of key HR components like BRCA2 or ATM can increase sensitivity to this compound by up to 12-fold.

Combination Therapy with Spironolactone

Preclinical research has identified a synergistic effect between this compound and spironolactone, a diuretic. Spironolactone has been shown to inhibit the NER pathway by promoting the degradation of the ERCC3 protein. This acquired NER deficiency sensitizes cancer cells to this compound, leading to a more potent anti-tumor effect. In preclinical models of glioblastoma, the combination of this compound and spironolactone resulted in a significant survival benefit. This has led to the planned investigation of this combination in a Phase 1b/2a clinical trial for recurrent glioblastoma.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

Understanding the pharmacokinetic profile of this compound is crucial for optimizing its dosing and ensuring effective therapeutic concentrations at the target site.

Preclinical Pharmacokinetics in Mice

A study in mice with glioblastoma xenografts provided key insights into the preclinical pharmacokinetics of this compound following a single intravenous bolus of 4 mg/kg. The results demonstrated favorable distribution to the brain and tumor tissue.

| Parameter | Plasma | Brain | Brain Tumor |

| Cmax (ng/mL) | 2050 ± 212 | 303 ± 53.7 | 916 ± 141 |

| Tmax (h) | 0.083 | 0.083 | 0.25 |

| AUC0-t (ngh/mL) | 674 ± 103 | 75.3 ± 13.2 | 134 ± 21.5 |

| AUC0-inf (ngh/mL) | 682 ± 105 | 80.1 ± 14.3 | 145 ± 23.8 |

| Half-life (t1/2) (h) | 0.43 ± 0.07 | 0.52 ± 0.09 | 0.61 ± 0.11 |

| Brain/Plasma AUC Ratio | 0.12 | ||

| Brain Tumor/Plasma AUC Ratio | 0.21 |

Data presented as mean ± SEM (n=3). Source: ResearchGate.

These data indicate that this compound can effectively cross the blood-brain barrier, a critical characteristic for treating brain tumors like glioblastoma. The concentration of this compound in the brain tumor was found to be higher than in healthy brain tissue, suggesting preferential accumulation in the tumor.

Clinical Pharmacokinetics: Phase 1a Trial Insights

A Phase 1a, open-label, multicenter, non-randomized dose-escalation study (NCT05933265) was conducted in 63 patients with advanced solid tumors, including glioblastoma, to evaluate the safety, tolerability, and pharmacokinetics of this compound.

Key Findings:

-

Dosing Regimen: this compound was administered as an intravenous infusion on Days 1 and 8 of a 21-day cycle.

-

Therapeutic Concentrations: Therapeutic drug levels were achieved at dose levels of 0.25 mg/kg and higher.

-

Recommended Phase 2 Dose (RP2D): Based on the safety and pharmacokinetic data, the recommended Phase 2 dose was established at 0.39 mg/kg.

-

Safety Profile: this compound demonstrated a favorable safety profile with most adverse events being mild (Grade 1-2 nausea and vomiting), and no dose-limiting toxicities were observed in the majority of cohorts.

While detailed human pharmacokinetic parameters from this study are not yet publicly available, the trial successfully identified a safe and effective dose for further clinical investigation.

Clinical Efficacy: Early Signals of Anti-Tumor Activity

The Phase 1a trial provided encouraging preliminary evidence of this compound's anti-tumor activity across a range of solid tumors.

Efficacy Highlights:

-

Clinical Benefit: A clinical benefit was observed in 48% of evaluable patients who received therapeutic exposures of this compound.

-

Durable Responses: Several patients remained on treatment for over six months, with one non-small cell lung cancer (NSCLC) patient with DDR mutations continuing for nearly two years.

-

Broad Activity: Clinical benefit was noted in multiple tumor types, including glioblastoma, gastrointestinal stromal tumor, thymic carcinoma, colon cancer, and NSCLC.

-

Biomarker Correlation: The use of Lantern Pharma's proprietary AI platform, RADR®, helped to identify a correlation between clinical benefit and the presence of DDR mutations, such as those in CHK2, ATM, and STK11/KEAP1.

Experimental Protocols: A Glimpse into the Methodologies

Detailed experimental protocols are essential for the replication and validation of scientific findings. While exhaustive protocols are beyond the scope of this guide, this section outlines the core methodologies employed in the key studies cited.

Preclinical In Vivo Pharmacokinetic Study

-

Animal Model: Mice bearing orthotopic glioblastoma xenografts.

-

Drug Administration: A single intravenous bolus injection of this compound at a dose of 4 mg/kg.

-

Sample Collection: Blood, brain, and brain tumor tissues were collected at multiple time points post-administration.

-

Bioanalysis: this compound concentrations in the collected tissues were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, were calculated using non-compartmental analysis.

Phase 1a Clinical Trial (NCT05933265)

-

Study Design: An open-label, multicenter, non-randomized, dose-escalation "basket" trial.

-

Patient Population: 63 adult patients with advanced, relapsed, or refractory solid tumors.

-

Treatment Plan: Intravenous infusion of this compound on Days 1 and 8 of a 21-day cycle.

-

Primary Objectives: To evaluate the safety and tolerability of this compound, determine the maximum tolerated dose (MTD), and establish the recommended Phase 2 dose (RP2D).

-

Pharmacokinetic Sampling: Serial blood samples were collected from patients to determine the pharmacokinetic profile of this compound in humans.

-

Efficacy Assessment: Tumor responses were evaluated according to standard oncology criteria.

-

Biomarker Analysis: Lantern Pharma's RADR® AI platform was utilized to analyze genomic data from patients to identify potential predictive biomarkers of response.

Conclusion

This compound is a promising novel anti-cancer agent with a well-defined mechanism of action and a favorable pharmacokinetic profile. Its ability to be selectively activated in tumor cells and its synthetic lethal interaction with common DNA damage repair deficiencies provide a strong rationale for its continued development. The recently completed Phase 1a clinical trial has established a recommended dose for further studies and has shown encouraging signs of clinical activity in a variety of difficult-to-treat solid tumors. Future clinical trials, including combination studies with agents like spironolactone, will be crucial in further defining the therapeutic potential of this compound in the treatment of cancer.

References

- 1. Conditional dependency of this compound on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. trinzik.ai [trinzik.ai]

- 3. Lantern Pharma Announces Publication in Clinical Cancer Research Highlighting the Enhanced Efficacy of this compound in Glioblastoma [businesswire.com]

- 4. aacrjournals.org [aacrjournals.org]

LP-184 for glioblastoma (GBM) preclinical models

An In-depth Technical Guide to LP-184 in Preclinical Glioblastoma (GBM) Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glioblastoma (GBM) remains one of the most challenging malignancies to treat, with standard-of-care therapies offering limited efficacy, particularly in patients with O-6-methylguanine-DNA methyltransferase (MGMT) promoter-unmethylated, temozolomide-resistant tumors.[1][2] this compound is a next-generation, acylfulvene-derived small molecule prodrug that represents a promising therapeutic avenue.[1][3] Activated by the oxidoreductase PTGR1, which is frequently overexpressed in GBM, this compound functions as a DNA alkylating agent, inducing damage that is repaired by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[4] This mechanism allows this compound to be effective irrespective of MGMT status, a primary driver of temozolomide resistance.

Preclinical studies have demonstrated this compound's potent, low-nanomolar cytotoxicity against a range of GBM cell lines and patient-derived models. The agent shows favorable central nervous system (CNS) pharmacokinetics, achieving significant concentrations in brain and tumor tissue. Furthermore, a synthetic lethality approach combining this compound with spironolactone, an FDA-approved drug that inhibits TC-NER by promoting the degradation of the ERCC3 protein, has been shown to dramatically enhance its anti-tumor effects. This guide provides a comprehensive overview of the preclinical data, experimental methodologies, and mechanistic pathways associated with this compound for the treatment of glioblastoma.

Core Mechanism of Action

This compound is a prodrug that requires activation by Prostaglandin Reductase 1 (PTGR1), an enzyme found to be elevated in GBM tumor samples compared to normal brain tissue. Upon activation, this compound becomes a potent alkylating agent that primarily methylates adenine at the N3-position, leading to DNA damage and subsequent cell death. Unlike temozolomide, whose efficacy is limited by MGMT-mediated DNA repair, the N3-adenine lesions created by this compound are not repaired by MGMT. Instead, this damage is primarily addressed by the TC-NER pathway. This distinct mechanism makes this compound a promising candidate for treating temozolomide-resistant GBM.

Quantitative Data Presentation

In Vitro Efficacy

This compound has demonstrated potent cytotoxicity across a variety of GBM models, including established cell lines, temozolomide-resistant lines, and patient-derived neurospheres. The half-maximal inhibitory concentration (IC₅₀) values are consistently in the low nanomolar range.

| Cell Model Type | Specific Model(s) | Key Characteristics | This compound IC₅₀ (nM) | Reference(s) |

| GBM Cell Lines | 4 NCI-60 Lines | Standard Lines | 286 (mean) | |

| U87, M1123, Mayo39 | Used in combination studies | See combination table | ||

| TMZ-Resistant | LN-18 | MGMT Expressing | 46 | |

| GBM PDX Model | MGMT Expressing | 209 (~5000x more potent than TMZ) | ||

| Neurospheres | M1123 | Patient-Derived | 151 | |

| Low Passage Isolate | Patient-Derived | 306 | ||

| Multiple Isolates | Various | Cell lines, PDX-derived, neurospheres | ~22 - 310 (range) |

In Vivo Pharmacokinetics (Mouse Models)

Pharmacokinetic studies in mice bearing GBM xenografts confirm that intravenously administered this compound effectively crosses the blood-brain barrier and accumulates in brain and tumor tissue at concentrations exceeding its in vitro IC₅₀ values.

| Parameter | Value | Comparison | Reference(s) |

| Brain Cₘₐₓ | 839 nmol/L | - | |

| Tumor Cₘₐₓ | 2,530 nmol/L | - | |

| AUC Brain/Plasma Ratio | 0.11 | - | |

| AUC Tumor/Plasma Ratio | 0.2 | Favorable accumulation in tumor | |

| Brain Tumor/Plasma Ratio | 0.2 | Higher than Temozolomide (0.1) |

In Vivo Efficacy (Xenograft Mouse Models)

This compound treatment led to significant tumor regression and prolonged survival in both subcutaneous and orthotopic (intracranial) GBM xenograft models.

| Model Type | Cell Line | Treatment Regimen | Outcome | Reference(s) |

| Subcutaneous | U87 and M1123 | Not specified | >106% tumor growth inhibition | |

| U87 and M1123 | 4mg/kg, i.v. | Complete regression in 5/5 (U87) and 3/6 (M1123) mice | ||

| U87 | IV, 2 cycles | >85% reduction in tumor volume | ||

| Orthotopic | U87 | Not specified | Statistically significant (p < 0.0001) extension of median survival | |

| M1123 | Not specified | Statistically significant (p < 0.0001) extension of median survival |

Combination Therapy with Spironolactone

The combination of this compound with spironolactone, which inhibits the TC-NER pathway, results in a synergistic increase in anti-tumor activity.

| Study Type | Cell Line(s) | Spironolactone Effect | Outcome | Reference(s) |

| In Vitro | M1123, Mayo39, U87 | Co-treatment (5 or 25 µM) | 3 to 6-fold decrease in this compound IC₅₀ | |

| In Vivo (s.c.) | U87 | This compound + Spironolactone | Durable complete regression in 4/5 mice vs. recurrence in 5/5 mice on this compound alone |

Synthetic Lethality and Pathway Sensitization

The efficacy of this compound is significantly enhanced in tumors with deficiencies in the TC-NER pathway. This creates a synthetic lethal interaction where the cell cannot survive the combination of this compound-induced DNA damage and a compromised repair mechanism. Spironolactone exploits this by inducing the degradation of ERCC3, a critical helicase in the TC-NER complex. This acquired vulnerability sensitizes GBM cells to this compound, providing a strong rationale for combination therapy. Bioinformatic analyses have also associated this compound sensitivity with EGFR signaling pathways and low baseline expression of NER genes like ERCC3.

Experimental Protocols

The preclinical evaluation of this compound involved a range of standard and advanced methodologies to establish efficacy, mechanism, and pharmacokinetic properties.

Cell Viability and DNA Damage Assays

-

Cell Models : Experiments utilized established GBM cell lines (e.g., U87), primary patient-derived xenograft (PDX) cells, and patient-derived neurospheres to model the heterogeneity of GBM.

-

Viability Assays : To determine IC₅₀ values, cells were exposed to varying concentrations of this compound, with or without spironolactone. Cell viability was measured using standard methods.

-

Clonogenic Assays : The effect on cancer stem-like cells was assessed using limiting dilution neurosphere assays, which measure the capacity of single cells to form new neurospheres after treatment.

-

DNA Damage and Apoptosis : The induction of DNA damage and apoptosis was confirmed via immunoblotting for key proteins in the DNA damage response pathway and by measuring caspase activation.

Animal Models

-

Subcutaneous Xenografts : Human GBM cells (e.g., U87, M1123) were injected subcutaneously into immunodeficient mice. Tumor volume was measured over time to assess the anti-tumor activity of systemically administered this compound. This model is used for initial efficacy and combination studies.

-

Orthotopic (Intracranial) Xenografts : To better model clinical GBM, human GBM cells were implanted directly into the brains of immunodeficient mice. The primary endpoint for these studies was overall survival, which was compared between treatment and control groups.

Pharmacokinetic (PK) Analysis

-

Procedure : SCID mice bearing GBM xenografts received a single intravenous (i.v.) infusion of this compound (e.g., 4 mg/kg).

-

Sample Collection : At various time points post-infusion, blood (plasma), brain, and tumor tissues were collected.

-

Analysis : The concentration of this compound in each sample was quantified to determine key PK parameters, including maximum concentration (Cₘₐₓ) and the area under the curve (AUC), which is used to calculate brain/plasma and tumor/plasma distribution ratios.

Conclusion and Future Directions

The comprehensive preclinical data establish this compound as a highly promising therapeutic agent for glioblastoma. Its ability to penetrate the blood-brain barrier, its efficacy in temozolomide-resistant models, and its unique mechanism of action differentiate it from current standards of care. The synthetic lethal strategy with spironolactone offers a compelling and readily translatable approach to enhance its therapeutic index.

Based on this robust preclinical evidence, this compound has received Fast Track and Orphan Drug designations from the FDA for the treatment of glioblastoma. It is currently being evaluated in a Phase 1a clinical trial for advanced solid tumors, including GBM (NCT05933265), to establish its safety, tolerability, and maximum tolerated dose. Future clinical trials are planned to assess this compound both as a monotherapy and in combination with spironolactone specifically in patients with recurrent GBM. These trials will be critical in translating the significant preclinical promise of this compound into a viable and effective therapy for patients with this devastating disease.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. ascopubs.org [ascopubs.org]

- 3. Lantern Pharma Announces Positive Preclinical Data in Glioblastoma (GBM) with Drug Candidate this compound and Expands GBM Research Collaboration [prnewswire.com]

- 4. Lantern Pharma & Starlight Therapeutics Present this compound (STAR-001) Phase 1b Trial Design and Preclinical Data in Glioblastoma at Society for Neuro-Oncology (SNO) 2024 Highlighting Novel Synthetic Lethality - BioSpace [biospace.com]

investigating LP-184 in pancreatic cancer cell lines

A Deep Dive into the Preclinical Efficacy and Mechanism of Action of a Novel Anti-Cancer Agent

For Immediate Release

This technical guide provides an in-depth analysis of the novel acylfulvene analog, LP-184, and its significant anti-tumor activity in pancreatic cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical data and mechanisms underpinning this promising therapeutic candidate.

Core Findings

This compound, a novel, synthetically lethal small molecule, has demonstrated potent and selective cytotoxicity against pancreatic cancer cells, particularly those harboring DNA Damage Repair (DDR) deficiencies.[1][2][3] Its activation is critically dependent on the enzyme Prostaglandin Reductase 1 (PTGR1), which is frequently overexpressed in various solid tumors, including pancreatic cancer.[4][5] This unique mechanism of action provides a targeted therapeutic window, enhancing efficacy in cancer cells while potentially sparing normal tissues.

Preclinical studies have shown that this compound induces significant tumor regression in pancreatic cancer models. In vivo mouse models demonstrated over 90% tumor shrinkage over an 8-week period, a stark contrast to the more than eleven-fold increase in tumor volume observed in untreated models. Furthermore, in patient-derived xenograft (PDX) models, this compound has shown 20 to 400 times higher potency compared to the standard-of-care chemotherapy, gemcitabine.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in pancreatic cancer models.

| Metric | Finding | Cell Lines/Models | Source |

| In Vitro Cytotoxicity (IC50) | Sub-100nM range in sensitive cell lines | Pancreatic cancer cell lines with high PTGR1 expression | |

| In Vivo Tumor Growth Inhibition | >90% tumor shrinkage over 8 weeks | In-vivo mouse models of pancreatic cancer | |

| Comparative Potency | 20x to 400x more potent than gemcitabine | Pancreatic PDX models | |

| Sensitivity in DDR-Deficient Tumors | 2x greater sensitivity | Pancreatic tumors with DNA-damage repair deficiencies |

Table 1: Summary of this compound Efficacy in Pancreatic Cancer Models

| Pancreatic Cancer Model Type | Key Findings | Reference |

| Cell Lines | High sensitivity in PTGR1-expressing lines; CRISPR-mediated knockout of PTGR1 abrogates sensitivity. | |

| Patient-Derived Xenografts (PDX) | Marked tumor growth inhibition in models with ATR, BRCA1, and BRCA2 mutations. | |

| Ex Vivo PDX Tumors | DDR-deficient tumors are more sensitive to this compound than DDR-proficient tumors. |

Table 2: Efficacy of this compound Across Different Pancreatic Cancer Model Systems

Mechanism of Action and Signaling Pathway

This compound is a prodrug that is metabolically activated by PTGR1 into a potent DNA alkylating agent. This active metabolite forms covalent adducts with DNA, leading to double-strand breaks. In cancer cells with deficient DDR pathways (e.g., mutations in BRCA1, BRCA2, ATM, or ATR), the accumulation of DNA damage triggers apoptosis and cell death. This synthetic lethal interaction makes this compound particularly effective against these hard-to-treat cancers.

Caption: Mechanism of action of this compound in cancer cells.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following outlines the key methodologies employed in the investigation of this compound.

Cell Line Maintenance

Pancreatic cancer cell lines such as Capan-1, Panc1, MiaPaCa2, Panc03.27, and Hs766t were acquired from the American Type Culture Collection and maintained in appropriate media as per the supplier's recommendations.

In Vitro Cytotoxicity Assays

To determine the half-maximal inhibitory concentration (IC50) of this compound, pancreatic cancer cell lines were seeded in 96-well plates. Following cell adherence, they were treated with escalating doses of this compound for a specified duration (e.g., 72 hours). Cell viability was subsequently assessed using standard assays such as CellTiter-Glo® (Promega) or MTT.

CRISPR-Cas9 Gene Editing

To validate the role of PTGR1, CRISPRi (interference) was used to deplete PTGR1 in pancreatic adenocarcinoma cell lines like Panc 03.27 and Capan-1. The loss of PTGR1 expression was confirmed at both the protein and transcript levels. These PTGR1-depleted cells were then subjected to cytotoxicity assays with this compound to assess for changes in sensitivity.

Caption: Workflow for CRISPR-based validation of PTGR1's role.

Patient-Derived Xenograft (PDX) Models

Low-passage patient-derived pancreatic adenocarcinoma xenografts were utilized for both ex vivo and in vivo studies. For ex vivo analysis, fresh tumor tissues were cultured and treated with this compound to assess sensitivity. For in vivo studies, tumor fragments were implanted into immunocompromised mice. Once tumors reached a specified volume, mice were treated with this compound, and tumor growth was monitored over time.

Future Directions

The compelling preclinical data for this compound has led to its advancement into clinical trials. A first-in-human, Phase 1A trial is currently evaluating the safety and tolerability of escalating doses of this compound in patients with advanced solid tumors, including pancreatic cancer, that have DDR deficiencies. The identification of PTGR1 expression and DDR deficiency as biomarkers will be instrumental in patient selection for future clinical studies. The synergistic potential of this compound with other anticancer agents, such as PARP inhibitors, also warrants further investigation.

References

- 1. targetedonc.com [targetedonc.com]

- 2. Conditional dependency of this compound on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conditional Dependency of this compound on Prostaglandin Reductase 1 is Synthetic Lethal in Pancreatic Cancers with DNA Damage Repair Deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. seekingalpha.com [seekingalpha.com]

LP-184 activity in triple-negative breast cancer (TNBC) models

A deep dive into the preclinical activity and mechanism of action of LP-184, a novel small molecule demonstrating significant potential in triple-negative breast cancer (TNBC) models. This technical guide synthesizes the latest preclinical data, experimental methodologies, and the underlying molecular pathways, offering valuable insights for researchers and drug development professionals.

Introduction

Triple-negative breast cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and lack of targeted therapies. This compound, a novel acylfulvene-derived small molecule, has emerged as a promising therapeutic candidate. This document provides a comprehensive overview of the preclinical evidence supporting the activity of this compound in TNBC models, with a focus on its mechanism of action, efficacy data from in vitro and in vivo studies, and the experimental protocols used to generate these findings.

Mechanism of Action: Exploiting a Key Vulnerability in TNBC

This compound is a prodrug that requires bioactivation by the enzyme Prostaglandin Reductase 1 (PTGR1).[1] PTGR1 is frequently overexpressed in various solid tumors, including TNBC, as compared to normal tissues.[2] This differential expression provides a therapeutic window, allowing for tumor-selective activation of this compound.

Upon activation by PTGR1, this compound is converted into a highly potent alkylating agent.[1] The active metabolite then covalently binds to DNA, inducing double-strand breaks (DSBs).[3][4] This extensive DNA damage triggers the DNA Damage Response (DDR) pathway.

A significant portion of TNBC tumors harbor deficiencies in DNA repair pathways, particularly the Homologous Recombination (HR) pathway. This inherent weakness makes them highly susceptible to DNA damaging agents. The accumulation of this compound-induced DSBs in these HR-deficient cells overwhelms their compromised repair machinery, leading to synthetic lethality and subsequent cancer cell death.

dot

Caption: Mechanism of action of this compound in TNBC cells.

Preclinical Efficacy in TNBC Models

The anti-tumor activity of this compound has been evaluated in both in vitro and in vivo models of TNBC, demonstrating potent and selective cytotoxicity.

In Vitro Activity

This compound has shown nanomolar potency in a panel of breast cancer cell lines. In a study utilizing six NCI-60 breast cancer cell lines, the median half-maximal inhibitory concentration (IC50) for this compound was determined to be 327 nM. This indicates a high degree of cytotoxic activity against breast cancer cells in culture.

Table 1: In Vitro Potency of this compound in Breast Cancer Cell Lines

| Cell Line Panel | Number of Cell Lines | Median IC50 (nM) | Reference |

| NCI-60 | 6 | 327 |

In Vivo Activity in Patient-Derived Xenograft (PDX) Models

The efficacy of this compound has been further validated in clinically relevant patient-derived xenograft (PDX) models of TNBC. These models, derived directly from patient tumors, more accurately recapitulate the heterogeneity and molecular characteristics of human disease.

In a study involving 10 different TNBC PDX models with homologous recombination deficiency (HRD), this compound treatment resulted in complete and durable tumor regression. Notably, this profound anti-tumor effect was observed in both PARP inhibitor-sensitive and PARP inhibitor-resistant models, suggesting that this compound may be effective in patients who have developed resistance to other DNA-damaging agents. The tumor growth inhibition across these 10 models ranged from 107% to 141%, indicating not just a halt in tumor progression but significant tumor shrinkage.

Table 2: In Vivo Efficacy of this compound in TNBC Patient-Derived Xenograft (PDX) Models

| Number of PDX Models | Molecular Characteristic | Treatment Regimen | Tumor Growth Inhibition (%) | Outcome | Reference |

| 10 | Homologous Recombination Deficient (HRD) | 4mg/kg i.v., (q2d x 5 then 7 days off) x 2 cycles | 107 - 141 | Complete and durable regression |

One of the specific TNBC PDX models studied was HBCx-28, which is characterized by a BRCA1 loss of heterozygosity (LOH) and a high HRD score of 63. This model was also resistant to the PARP inhibitor olaparib. Treatment with this compound in combination with olaparib showed evidence of re-sensitization to the PARP inhibitor.

Experimental Protocols

To ensure the reproducibility and rigor of the preclinical findings, detailed experimental methodologies are crucial. The following sections outline the key protocols employed in the evaluation of this compound.

Cell Viability Assays

The in vitro cytotoxicity of this compound is typically assessed using cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol:

-

Cell Seeding: Breast cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period, typically 72 hours.

-

MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or a specialized buffer).

-

Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

dot

Caption: Workflow for a typical cell viability assay.

In Vivo Xenograft Studies

Patient-derived xenograft models are instrumental in evaluating the in vivo efficacy of anti-cancer agents.

PDX Model Study Protocol:

-

Tumor Implantation: Fragments of patient-derived TNBC tumors are subcutaneously implanted into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Randomization: Mice with established tumors are randomized into treatment and control groups.

-

Treatment Administration: this compound is administered intravenously at a specified dose and schedule (e.g., 4mg/kg, twice a week for five doses, followed by a seven-day break, repeated for two cycles).

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

dot

Caption: Workflow for in vivo patient-derived xenograft studies.

Conclusion and Future Directions

The preclinical data for this compound in TNBC models are highly encouraging. Its unique mechanism of action, which leverages the high expression of PTGR1 and the inherent DNA repair deficiencies in TNBC, provides a strong rationale for its clinical development. The potent in vitro activity and the remarkable in vivo efficacy, particularly the complete and durable tumor regressions in PDX models, underscore its potential as a transformative therapy for this challenging disease.

Future research will likely focus on further elucidating the biomarkers that predict response to this compound, exploring its efficacy in combination with other anti-cancer agents, and advancing its clinical evaluation in patients with TNBC. The upcoming Phase 1b/2 clinical trial will be a critical step in translating these promising preclinical findings into tangible benefits for patients.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Lantern Pharma Inc - Lantern Advances Drug Candidate this compound with IND Clearance for Phase 1b/2 Clinical Trial in Triple Negative Breast Cancer (TNBC) [ir.lanternpharma.com]

- 4. This compound, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

LP-184: A Technical Guide to Solubility and Stability for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

LP-184 is a next-generation acylfulvene, a class of anti-cancer agents known for their unique mechanism of action. It is a systemically administered prodrug that is selectively activated in tumor cells with specific molecular signatures, leading to DNA damage and subsequent cell death. This technical guide provides an in-depth overview of the known solubility and stability characteristics of this compound, along with its mechanism of action and relevant experimental considerations.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Chemical Name | N-hydroxy-N-(methylacylfulvene)urea | [1][2] |

| Molecular Formula | C₁₆H₂₀N₂O₄ | [3] |

| Molecular Weight | 304.34 g/mol | [3] |

| Appearance | Light yellow to yellow solid | [3] |

| CAS Number | 924835-67-6 |

Solubility Characteristics

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its formulation development and bioavailability. Based on available data, the solubility of this compound has been characterized primarily in organic solvents.

| Solvent | Concentration | Conditions | Source |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (328.58 mM) | Requires sonication. It is noted that hygroscopic DMSO can significantly impact solubility. |

Note: Publicly available information regarding the aqueous solubility of this compound at various pH levels is limited. Such data is essential for understanding its behavior in physiological environments and for the development of aqueous-based formulations.

Representative Experimental Protocol for Aqueous Solubility Determination

While specific protocols for this compound are not publicly available, a standard method for determining aqueous solubility of a new chemical entity is the shake-flask method, as outlined below.

Objective: To determine the equilibrium solubility of this compound in aqueous buffers at different pH values.

Materials:

-

This compound powder

-

Phosphate-buffered saline (PBS) at pH 7.4

-

Citrate buffer (e.g., pH 4.0)

-

Borate buffer (e.g., pH 9.0)

-

HPLC-grade water, acetonitrile, and methanol

-

Calibrated analytical balance and pH meter

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge and/or filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound powder to vials containing the different aqueous buffers.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Separate the undissolved solid from the solution by centrifugation or filtration.

-

Prepare a series of dilutions of the clear supernatant.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC method.

-

The solubility is reported as the mean concentration of the saturated solution.

Stability Profile

This compound is a prodrug with a notably short in-vivo half-life, which is a key feature of its design to be rapidly metabolized into its active form in target tissues.

| Condition | Observation | Source |

| In-Vivo Half-Life | Measured in minutes upon injection due to rapid metabolism. |

Storage Recommendations

Proper storage is crucial to maintain the integrity of this compound.

| Form | Storage Temperature | Duration | Source |

| Powder | -20°C | 3 years | |

| 4°C | 2 years | ||

| In Solvent (DMSO) | -80°C | 6 months | |

| -20°C | 1 month |

Note: There is a lack of publicly available data on the stability of this compound in aqueous solutions, under different pH and temperature conditions, and its degradation kinetics. Forced degradation studies under stress conditions (acid, base, oxidation, light, heat) would be necessary to identify potential degradation products and pathways.

Representative Experimental Protocol for Stability Assessment in Solution

The following is a general protocol for assessing the stability of a compound like this compound in a solution, typically using an HPLC-based method.

Objective: To evaluate the chemical stability of this compound in a buffered aqueous solution over time.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Aqueous buffer of interest (e.g., PBS at pH 7.4)

-

Temperature-controlled incubator or water bath

-

HPLC system with a UV or mass spectrometry (MS) detector

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a solution of this compound in the desired buffer at a known initial concentration.

-

Aliquot the solution into multiple vials and store them under controlled temperature conditions (e.g., 4°C, 25°C, 40°C).

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each temperature condition.

-

Immediately analyze the sample by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.

-

The HPLC method should be capable of separating this compound from its potential degradation products.

-

Plot the concentration of this compound versus time to determine the degradation rate. The percentage of this compound remaining at each time point is calculated relative to the initial concentration at time zero.

Mechanism of Action and Activation Pathway

This compound's anti-cancer activity is contingent on its activation within tumor cells that overexpress the enzyme Prostaglandin Reductase 1 (PTGR1). This selective activation is a cornerstone of its therapeutic strategy.

Caption: this compound activation and mechanism of action in a tumor cell.

Once administered, this compound enters the tumor cells. In cells with high expression of PTGR1, the prodrug is enzymatically converted into a highly reactive alkylating metabolite. This active compound then travels to the nucleus and covalently binds to DNA, primarily at the N3 position of adenine, forming DNA adducts. The formation of these adducts leads to double-strand breaks. In cancer cells with underlying deficiencies in DNA damage repair (DDR) pathways, such as Transcription-Coupled Nucleotide Excision Repair (TC-NER) or Homologous Recombination (HR), this damage cannot be effectively repaired, ultimately triggering apoptosis and cell death.

Experimental Workflow for In Vitro Evaluation

A generalized workflow for the preclinical in vitro assessment of this compound is depicted below. This process is crucial for determining the potency and selectivity of the compound.

Caption: A typical workflow for in vitro testing of this compound.

The in vitro evaluation of this compound typically involves a panel of cancer cell lines with varying expression levels of PTGR1 and different DNA damage repair capacities. After treating the cells with a range of this compound concentrations, cell viability is measured to determine the half-maximal inhibitory concentration (IC₅₀). These values are then correlated with the molecular characteristics of the cell lines to validate the proposed mechanism of action and identify sensitive cancer types.

Conclusion

This compound is a promising anti-cancer agent with a well-defined, tumor-selective mechanism of action. While its solubility in organic solvents and storage requirements are documented, a comprehensive understanding of its aqueous solubility and stability under various pharmaceutically relevant conditions is necessary for advanced formulation development and clinical translation. The information and representative protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working with this novel therapeutic. Further investigation into the physicochemical properties of this compound will be critical for unlocking its full therapeutic potential.

References

- 1. The acylfulvene alkylating agent, this compound, retains nanomolar potency in non-small cell lung cancer carrying otherwise therapy-refractory mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A machine learning-based gene signature of response to the novel alkylating agent this compound distinguishes its potential tumor indications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for LP-184 Administration in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the administration of LP-184, a novel acylfulvene-derived prodrug, in mouse xenograft models for preclinical anti-cancer studies. This compound is a tumor-site activated alkylating agent with demonstrated efficacy in a range of solid tumors, particularly those with deficiencies in DNA damage repair (DDR) pathways.

Mechanism of Action

This compound is a prodrug that is metabolically activated by the enzyme prostaglandin reductase 1 (PTGR1), which is often overexpressed in various tumor types compared to normal tissues[1][2][3][4]. Upon activation, this compound's active metabolite covalently binds to DNA, primarily at the N3-adenine, leading to the formation of DNA adducts and subsequent double-strand breaks[5]. In cancer cells with compromised DDR pathways, such as homologous recombination deficiency (HRD), these DNA lesions cannot be efficiently repaired, triggering apoptosis and leading to tumor cell death. This selective activation and synthetic lethality in DDR-deficient tumors form the basis of this compound's therapeutic potential.

Caption: Mechanism of action of this compound in a tumor cell.

Experimental Protocols

This section details the recommended procedures for in vivo efficacy studies of this compound using mouse xenograft models.

Materials

-

This compound (powder)

-

Ethanol (anhydrous)

-

Sterile Saline (0.9% NaCl)

-

Appropriate cancer cell line or patient-derived xenograft (PDX) tissue

-

Immunocompromised mice (e.g., Athymic Nude, SCID)

-

Standard animal housing and handling equipment

-

Calipers for tumor measurement

-

Syringes and needles for injection

This compound Dosing Solution Preparation

This compound is prepared fresh before each administration.

-

Dissolve the required amount of this compound powder in ethanol.

-

Dilute the solution with sterile saline to the final desired concentration.

-

The final vehicle concentration should be noted. A common vehicle is 5% ethanol in 95% saline.

Xenograft Model Establishment

Cell Line-Derived Xenografts (CDX):

-

Culture the selected cancer cell line (e.g., U87 glioblastoma, H460 non-small cell lung cancer) under standard conditions.

-

Harvest and resuspend the cells in an appropriate medium (e.g., PBS or Matrigel mixture).

-

Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

Patient-Derived Xenografts (PDX):

-

Aseptically dissect fresh patient tumor tissue into small fragments (e.g., ~20 mm³).

-

Subcutaneously implant the tumor fragment into the interscapular region or flank of the host mice.

-

Monitor tumor growth until they reach the desired volume for study initiation.

This compound Administration and Monitoring Workflow

Caption: Experimental workflow for this compound efficacy testing in mouse xenograft models.

-

Randomization: Once tumors reach the desired volume, randomize mice into control (vehicle) and treatment groups.

-

Administration: Administer this compound or vehicle according to the specified dose and schedule via the chosen route (intravenous or intraperitoneal are common).

-

Monitoring: Measure tumor volumes and mouse body weights regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or based on other criteria such as a defined time point or animal welfare considerations. For survival studies, monitor mice until the defined endpoint is met.

Data Presentation: Summary of Preclinical Studies

The following tables summarize quantitative data from various preclinical studies of this compound in mouse xenograft models.

| Cancer Type | Xenograft Model | Mouse Strain | This compound Dose & Route | Dosing Schedule | Outcome | Reference |

| Glioblastoma (GBM) | U87 (CDX), M1123 (PDX) | Not Specified | 4 mg/kg, IV | Varies by study (e.g., on specified days) | Induced tumor regression and prolonged survival. | |